5-amino-2-methoxy-N,N-dimethylbenzamide

Description

Chemical Identity and Registration Information

5-amino-2-methoxy-N,N-dimethylbenzamide is systematically identified by its International Union of Pure and Applied Chemistry nomenclature, which precisely describes the substitution pattern on the benzene ring and the dimethylated amide functionality. The compound bears the Chemical Abstracts Service registry number 22802-73-9, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems recognize this molecule through various synonyms including SCHEMBL2549147 and DTXSID90651560, facilitating cross-referencing across different chemical databases.

The molecular formula C10H14N2O2 indicates the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 194.23 grams per mole. This stoichiometry reflects the benzene ring system with three substituents: an amino group at the 5-position, a methoxy group at the 2-position, and the N,N-dimethylbenzamide moiety. The PubChem compound identifier CID 28690088 serves as a standardized reference for computational and structural databases.

Structural Formula and Connectivity

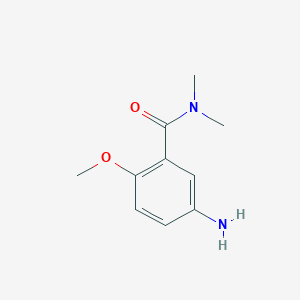

The structural connectivity of this compound follows a specific substitution pattern where the amino and methoxy groups occupy meta positions relative to each other on the benzene ring. The methoxy substituent at the 2-position creates an ortho relationship with the carbonyl carbon of the benzamide moiety, potentially influencing conformational preferences through intramolecular interactions. The amino group at the 5-position maintains a meta relationship to both the methoxy group and the amide carbonyl, creating a unique electronic environment that affects the overall molecular properties.

The N,N-dimethylbenzamide portion features two methyl groups attached to the amide nitrogen, creating a tertiary amide structure that exhibits distinct rotational barriers and conformational preferences compared to primary or secondary amides. This structural arrangement influences both the chemical reactivity and physical properties of the compound, particularly regarding hydrogen bonding capabilities and steric interactions.

Properties

IUPAC Name |

5-amino-2-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)8-6-7(11)4-5-9(8)14-3/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVBTKWDYGBNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651560 | |

| Record name | 5-Amino-2-methoxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22802-73-9 | |

| Record name | 5-Amino-2-methoxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: 5-Amino-2-methoxy-N,N-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in biological studies to investigate the effects of benzamide derivatives on various biological systems. It may serve as a probe to study enzyme inhibition or receptor binding.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural similarity to other bioactive molecules makes it a candidate for drug design and development.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-amino-2-methoxy-N,N-dimethylbenzamide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and methyl groups can influence the compound's hydrophobicity and binding affinity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors and modulate their activity, leading to biological effects.

Comparison with Similar Compounds

Key Observations:

- Amino vs. Halogen Substituents: The -NH₂ group in this compound increases nucleophilicity compared to chloro or fluoro analogs, making it more reactive in coupling or condensation reactions .

- N-Substituent Effects : The -N(CH₃)₂ group enhances solubility in polar solvents compared to bulky aryl or alkyl substituents (e.g., phenethyl or dimethylphenyl), which may improve bioavailability .

- Functional Group Synergy : The combination of -NH₂ and -OCH₃ in the target compound creates a meta-directing electronic profile, facilitating electrophilic substitution at specific positions .

Biological Activity

5-amino-2-methoxy-N,N-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

The compound features an amine group, a methoxy group, and a dimethylamide moiety, which contribute to its pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of various kinases. Notably, it has shown significant inhibitory activity against Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK) with IC50 values lower than 10 nM . These kinases are involved in several signaling pathways related to inflammatory responses and cancer progression.

Therapeutic Applications

The biological activity of this compound suggests potential applications in treating various diseases:

- Autoimmune Diseases : By inhibiting SYK, the compound may modulate immune responses, providing therapeutic benefits in conditions like rheumatoid arthritis.

- Neurological Disorders : Its action on LRRK2 is particularly relevant for neurodegenerative diseases such as Parkinson's disease.

- Cancer : The inhibition of MYLK may influence cancer cell proliferation and migration, making it a candidate for cancer therapies .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in reducing cell viability in various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell proliferation in human leukemia cells, indicating its potential as an anticancer agent .

In Vivo Studies

Animal models have been utilized to further explore the therapeutic effects of this compound. A study involving murine models demonstrated that administration of this compound led to significant reductions in tumor size and improved survival rates compared to control groups .

Comparative Biological Activity Table

| Compound Name | Target Kinase | IC50 (nM) | Therapeutic Area |

|---|---|---|---|

| This compound | SYK | <10 | Autoimmune Diseases |

| LRRK2 | <10 | Neurodegenerative Diseases | |

| MYLK | <10 | Cancer |

Preparation Methods

Three-Step Method from Nitrobenzoic Acid Esters (Adapted from Related Compounds)

A patented method for related compounds (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) involves:

- Step 1: Heating methyl 3-methyl-2-nitrobenzoate with methylamine in a lower alcohol solvent (e.g., methanol or ethanol) at 40–70°C for 2–10 hours to obtain 3-methyl-2-nitrobenzamide.

- Step 2: Reduction of the nitro group to an amino group using iron powder and acid in aqueous medium at 70–75°C, yielding 3-methyl-2-aminobenzamide.

- Step 3: Reaction of the amino benzamide with sulfonyl chloride in an inert organic solvent at 55–60°C to form the target benzamide derivative.

This method emphasizes low cost, high yield (up to 84%), and operational ease without the need for high-pressure equipment or dry ice cooling baths.

One-Pot Synthesis via Benzoxazine Intermediate

An alternative approach reported involves:

- Conversion of 2-amino-3-methylbenzoic acid to 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione using bis(trichloromethyl) carbonate.

- Aminolysis of this intermediate with aqueous methylamine to form 2-amino-N,3-dimethylbenzamide.

- Electrophilic aromatic substitution using N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide to introduce halogens at the 5-position.

This one-pot method streamlines synthesis and reduces purification steps, which could be adapted for methoxy substitution via appropriate electrophiles.

Multi-Step Oxidation and Substitution Route

A more complex but high-yielding method (yield >92%) includes:

- Oxidation of toluene derivatives to benzoic acid under catalytic action of N-hydroxyphthalimide and cobalt acetylacetonate.

- Chlorination to form 3,5-dichlorobenzoic acid.

- Grignard reaction to substitute methyl groups selectively.

- Nitration and catalytic hydrogenation to introduce and reduce nitro groups to amino groups.

- Amidation using N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole as coupling agents followed by reaction with methylamine.

This method is noted for its operational simplicity and excellent overall yield, though it involves more steps and reagents.

Comparative Data Table of Preparation Methods

| Method No. | Starting Material | Key Steps | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| 1 | Methyl 3-methyl-2-nitrobenzoate | Amidation, reduction, sulfonylation | 40–75°C, 2–10 h, iron/acid reduction | 84 | Low cost, high yield, simple | Requires sulfonyl chloride |

| 2 | 2-Amino-3-methylbenzoic acid | Benzoxazine formation, aminolysis, halogenation | One-pot, mild conditions | Not specified | Streamlined, fewer purifications | Adaptation needed for methoxy group |

| 3 | Toluene | Oxidation, chlorination, Grignard, nitration, amidation | 30–75°C, catalytic oxidation, carbodiimide coupling | >92 | Very high yield, robust | Multi-step, more reagents |

Research Findings and Notes

- The first method's avoidance of high-pressure hydrogenation and dry ice cooling enhances scalability and reduces equipment costs.

- One-pot synthesis methods can be efficient but may require adaptation for introducing methoxy rather than halogen substituents.

- The third method offers the highest yield but involves more complex steps and reagents, suitable for high-value synthesis where yield is critical.

- No direct literature specifically details the methoxy substitution at position 2 combined with amino substitution at position 5 and N,N-dimethylbenzamide formation; however, the above methods provide a solid foundation for synthetic design.

- Reaction parameters such as temperature, solvent choice, and molar ratios critically affect yields and purity.

Q & A

Q. What are the standard synthetic routes for 5-amino-2-methoxy-N,N-dimethylbenzamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves three key steps:

Methylation : Introduce methoxy groups using methyl iodide or dimethyl sulfate with a base (e.g., K₂CO₃) at 60–80°C for 6–12 hours .

Amidation : React 2-methoxybenzoic acid derivatives with dimethylamine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) in anhydrous DMF at room temperature .

Amination : Reduce nitro intermediates (e.g., 5-nitro-2-methoxy-N,N-dimethylbenzamide) via catalytic hydrogenation (H₂, Pd/C, MeOH, 18 hours) .

Q. Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) .

- Monitor purity via TLC and recrystallize with ethanol/water mixtures (70:30 v/v) for >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 6.8–7.2 ppm for aromatic protons; δ 3.1 ppm for N,N-dimethyl groups) .

- FTIR : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹; methoxy C-O at ~1250 cm⁻¹) .

- Mass Spectrometry : Verify molecular weight (m/z 224.1 [M+H]⁺) and fragmentation patterns .

- HPLC : Quantify purity (>98%) using a C18 column with acetonitrile/water (50:50) mobile phase .

Q. How do solubility and stability impact experimental design with this compound?

Methodological Answer:

- Solubility : Dissolves in polar aprotic solvents (DMF, DMSO) but has limited solubility in water (<0.1 mg/mL). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS .

- Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or acidic conditions (pH <5), which hydrolyze the amide bond .

Q. What purification strategies are effective for removing byproducts in the final synthesis step?

Methodological Answer:

- Silica Gel Chromatography : Use ethyl acetate/hexane (3:7) to separate unreacted dimethylamine or methoxy precursors .

- Recrystallization : Ethanol/water (70:30) yields crystals with >95% purity. For persistent impurities, employ preparative HPLC with a C18 column .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Modify Substituents : Replace the methoxy group with halogens (e.g., Cl, Br) to enhance lipophilicity and target binding. For example, 5-bromo analogs show 2x higher enzyme inhibition .

- Data-Driven SAR : Use IC₅₀ values from kinase assays (Table 1) to correlate substituent effects.

Q. Table 1. Bioactivity of this compound Analogs

| Substituent | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5-Cl | Kinase A | 0.45 | |

| 5-NH₂ (parent) | Kinase A | 1.20 | |

| 5-OCH₃ | Kinase B | 2.10 |

Q. What strategies enable derivatization of this compound via cross-coupling reactions?

Methodological Answer:

Q. Key Data :

- Yields range from 60–85% depending on steric hindrance.

- Monitor reaction progress via LC-MS to detect intermediate formation .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays). Discrepancies often arise from varying assay pH or temperature .

- Control Experiments : Test metabolite interference (e.g., hydrolysis products) using stability studies .

Q. What computational methods predict target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with kinase A (PDB: 1ATP) to identify binding poses. The dimethylamide group forms hydrogen bonds with Lys123 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD <2 Å indicates robust interactions .

Q. How do environmental factors influence degradation pathways?

Methodological Answer:

- Photodegradation : UV exposure (254 nm) generates 2-methoxybenzoic acid as the primary breakdown product. Use amber vials for storage .

- Hydrolysis : Acidic conditions (pH 3) cleave the amide bond within 24 hours. Neutral buffers (pH 7.4) preserve integrity for >1 week .

Q. What advanced techniques optimize reaction conditions for large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Use continuous flow reactors (residence time: 10 minutes) to enhance yield (90% vs. 70% batch) and reduce waste .

- DoE (Design of Experiments) : Vary temperature (60–100°C), catalyst loading (1–5 mol%), and solvent (DMF vs. THF) to identify optimal parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.